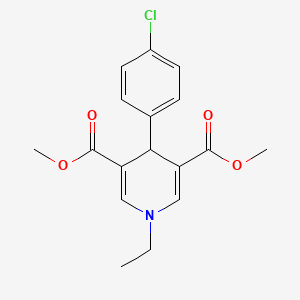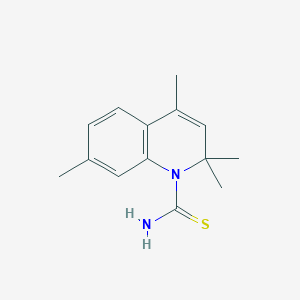
dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEP belongs to the class of pyridine derivatives and is synthesized through a multi-step process involving the reaction of various reagents.
Mecanismo De Acción
The mechanism of action of dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to act through various pathways, including the inhibition of pro-inflammatory cytokines and the activation of the Nrf2 pathway. dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to possess a range of biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and fibrosis. dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to possess anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for use in lab experiments, including its stability and ease of synthesis. However, dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate, including the development of novel synthetic methods for the production of dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate and the investigation of its potential use in the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate and its potential toxicity at high concentrations. Additionally, the use of dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate in combination with other drugs or compounds should be explored to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves a multi-step process that starts with the reaction of ethyl acetoacetate and 4-chlorobenzaldehyde in the presence of sodium ethoxide. This reaction forms a compound known as 4-(4-chlorophenyl)-3-buten-2-one, which is then subjected to a Michael addition reaction with dimethyl malonate in the presence of a base. The resulting compound is then cyclized to form dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate.
Aplicaciones Científicas De Investigación
Dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied extensively in scientific research due to its potential applications in various fields. One of the most significant applications of dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is in the field of medicinal chemistry, where it has been shown to possess a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
dimethyl 4-(4-chlorophenyl)-1-ethyl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-4-19-9-13(16(20)22-2)15(14(10-19)17(21)23-3)11-5-7-12(18)8-6-11/h5-10,15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIIUFYNWKWVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5764686.png)
![4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5764693.png)
![1-fluoro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5764696.png)
![methyl 2-{[(phenylthio)acetyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5764700.png)
![1-(2,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5764704.png)
![2,4,5-trichloro-6-[2-(1-methylethylidene)hydrazino]nicotinonitrile](/img/structure/B5764705.png)
![3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5764713.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5764737.png)
![2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5764740.png)
![4-[1-cyano-2-(5-methyl-2-furyl)vinyl]benzonitrile](/img/structure/B5764746.png)
![N-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acetamide](/img/structure/B5764766.png)